molecular formula C2HBr4Cl B14324142 1,1,2,2-Tetrabromo-1-chloroethane CAS No. 111405-15-3

1,1,2,2-Tetrabromo-1-chloroethane

Cat. No.: B14324142
CAS No.: 111405-15-3
M. Wt: 380.10 g/mol
InChI Key: XQSAUBKKJYRBRJ-UHFFFAOYSA-N
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Description

It is structurally related to disinfection by-products (DBPs) formed during water treatment processes . Its molecular structure, combining bromine and chlorine substituents, influences its environmental persistence, toxicity, and adsorption behavior.

Properties

CAS No.

111405-15-3

Molecular Formula

C2HBr4Cl

Molecular Weight

380.10 g/mol

IUPAC Name

1,1,2,2-tetrabromo-1-chloroethane

InChI

InChI=1S/C2HBr4Cl/c3-1(4)2(5,6)7/h1H

InChI Key

XQSAUBKKJYRBRJ-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Br)Br)(Br)Br

Origin of Product

United States

Preparation Methods

Free-Radical Halogenation

Addition Reactions Using Acetylene

Acetylene (C₂H₂) serves as a precursor for synthesizing tetrabromo derivatives, as demonstrated in the production of 1,1,2,2-tetrabromoethane. Adapting this method for this compound requires introducing chlorine during or after bromination.

Bromine-Acetylene Addition with Chlorine Quenching

The reaction proceeds via electrophilic addition of bromine to acetylene, followed by chlorination:

  • Bromination : Acetylene reacts with bromine in tetrabromoethane solvent at 50–60°C to form 1,1,2,2-tetrabromoethane.
  • Chlorination : Introducing chlorine gas to the intermediate under UV light substitutes one bromine atom with chlorine, yielding this compound.

This method benefits from the high selectivity of bromine-acetylene additions but requires precise stoichiometry to avoid polychlorinated byproducts. Patent US3196099A highlights the use of illumination (4000–5500 Å wavelength) during later reaction stages to enhance completion rates.

Catalytic Halogen Exchange

Halogen exchange reactions offer a pathway to introduce chlorine into pre-brominated structures. For instance, 1,1,2,2-tetrabromoethane may undergo partial substitution using metal chlorides (e.g., FeCl₃ or AlCl₃) as catalysts.

Aluminum Chloride-Mediated Substitution

Heating 1,1,2,2-tetrabromoethane with aluminum chloride (AlCl₃) and chlorine gas at 120–150°C facilitates the replacement of one bromine atom with chlorine. The reaction mechanism involves the formation of a bromonium intermediate, which reacts with Cl⁻ ions generated in situ.

Reaction Conditions :

  • Temperature: 120–150°C
  • Catalyst: AlCl₃ (5–10 mol%)
  • Yield: ~65–70% (theoretical maximum limited by competing decomposition)

Industrial-Scale Process Design

Large-scale synthesis necessitates optimizing safety, cost, and efficiency. A continuous flow system, as described in patent US3196099A, could be adapted for this compound production:

Continuous Flow Reactor Assembly

  • Chlorination Unit : Aqueous bromide brine is treated with chlorine gas to liberate bromine.
  • Extraction Column : Bromine is extracted into tetrabromoethane solvent (brine-to-solvent ratio 10:1).
  • Primary Reactor : Acetylene is introduced into the bromine-tetrabromoethane solution at 50–60°C.
  • Secondary Reactor : Chlorine gas is added under UV illumination (7-watt mercury lamp) to substitute bromine.

Table 1: Key Parameters for Continuous Synthesis

Parameter Value/Range Source
Bromine concentration ≤200 g/L in solvent
Reaction temperature 50–60°C
UV wavelength 4000–5500 Å
Residence time 2.5–5 minutes
Final yield 99% (acetylene basis)

Challenges and Mitigation Strategies

Byproduct Formation

Decomposition under heat or UV light generates hazardous byproducts like phosgene (COCl₂) and hydrochloric acid (HCl). Mitigation strategies include:

  • Temperature Control : Maintaining reactions below 80°C to limit thermal degradation.
  • Gas Scrubbing : Installing alkali scrubbers to neutralize acidic gases.

Steric and Electronic Effects

The bulky bromine atoms adjacent to the reactive chlorine site hinder substitution reactions. Using polar aprotic solvents (e.g., tetrahydrofuran) enhances nucleophilic attack by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrabromo-1-chloroethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Dehydrohalogenation: This reaction involves the removal of halogen atoms to form alkenes or alkynes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Dehydrohalogenation: Strong bases like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Substitution: Formation of compounds like 1,1,2,2-tetrabromoethane or 1,1,2,2-tetrachloroethane.

    Reduction: Formation of partially halogenated ethanes.

    Dehydrohalogenation: Formation of alkenes such as 1,2-dibromoethylene.

Scientific Research Applications

1,1,2,2-Tetrabromo-1-chloroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrabromo-1-chloroethane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing changes in cellular function and structure. The pathways involved include oxidative stress, enzyme inhibition, and disruption of cellular membranes.

Comparison with Similar Compounds

1,1,2,2-Tetrabromoethane (CAS 79-27-6)

  • Structure : Fully substituted with bromine (C₂H₂Br₄).
  • Properties : Molecular weight 345.653 g/mol, higher density and boiling point compared to mixed halogen analogs due to bromine’s atomic mass .
  • Applications : Used as a solvent and reagent in industrial settings .
  • Environmental Behavior : Strong adsorption to soil organic matter, though specific Koc data are unavailable. Its fully brominated structure likely confers greater hydrophobicity than 1,1,2,2-Tetrabromo-1-chloroethane .
  • Toxicity : Linked to liver and kidney damage in occupational exposure studies .

1,1,2,2-Tetrachloroethane (CAS 79-34-5)

  • Structure : Fully substituted with chlorine (C₂H₂Cl₄).
  • Properties : Lower molecular weight (167.85 g/mol) compared to brominated analogs. Adsorbs linearly in soil with lgKoc ~1.86, indicating moderate mobility .
  • Environmental Behavior : Demonstrates adsorption-desorption hysteresis in soil, suggesting irreversible binding to organic matter .
  • Toxicity: Chronic exposure associated with neurotoxicity and carcinogenicity .

1-Chloro-1,1,2,2-tetrafluoroethane (CAS 354-25-6)

  • Structure : Contains one chlorine and four fluorine atoms (C₂HClF₄).
  • Properties : Lower molecular weight (152.48 g/mol) and higher volatility due to fluorine’s electronegativity .
  • Applications: Potential use as a refrigerant or propellant.
  • Environmental Behavior : Likely high mobility in water and air due to low Koc (estimated via regression for chloroethane: ~1.5–2.0) .

Carbon Tetrachloride (CAS 56-23-5)

  • Structure : Fully substituted with chlorine (CCl₄).
  • Properties : High density (1.59 g/cm³) and volatility.
  • Toxicity: A known hepatotoxin and carcinogen, regulated in drinking water at 5 μg/L .
  • Comparison : this compound’s mixed halogen structure may confer similar toxicity but with higher persistence due to bromine’s lower reactivity .

Key Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents lgKoc (Soil) Key Applications Toxicity Concerns
This compound C₂HBr₄Cl ~350 (estimated) 4 Br, 1 Cl N/A DBP, industrial reagent Suspected hepatotoxicity
1,1,2,2-Tetrabromoethane C₂H₂Br₄ 345.65 4 Br N/A Solvent, reagent Liver/kidney damage
1,1,2,2-Tetrachloroethane C₂H₂Cl₄ 167.85 4 Cl 1.86 Degreasing agent Carcinogenicity
Carbon Tetrachloride CCl₄ 153.82 4 Cl 2.18 Solvent, refrigerant Hepatotoxicity
1-Chloro-1,1,2,2-tetrafluoroethane C₂HClF₄ 152.48 1 Cl, 4 F ~1.5–2.0 Refrigerant Limited data

Research Findings and Implications

  • Environmental Persistence : Brominated compounds (e.g., this compound) exhibit longer environmental half-lives than chlorinated analogs due to bromine’s lower bond dissociation energy .
  • Toxicity Trends : Bromine’s larger atomic radius may enhance lipid solubility, increasing cellular membrane penetration and toxicity compared to chlorine .

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